molecular formula C9H13ClN2 B1294679 N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE CAS No. 6241-46-9

N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE

Cat. No.: B1294679
CAS No.: 6241-46-9
M. Wt: 184.66 g/mol
InChI Key: WTGFJEQTHKHUID-UHFFFAOYSA-N
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Description

Contextualization of Alkylated Ethane-1,2-Diamine Frameworks

Alkylated ethane-1,2-diamines are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules. The parent compound, ethane-1,2-diamine, is a well-established bidentate ligand in coordination chemistry, readily forming stable complexes with various metal ions. The introduction of alkyl or arylalkyl (like benzyl) substituents onto one or both nitrogen atoms significantly modifies the steric and electronic properties of the diamine. This alkylation can influence the compound's basicity, lipophilicity, and coordinating ability.

These frameworks are of particular interest in several areas:

Medicinal Chemistry: The ethane-1,2-diamine motif is a common feature in many biologically active molecules. Its ability to participate in hydrogen bonding and to be readily functionalized makes it a valuable scaffold for the design of new therapeutic agents.

Coordination Chemistry: Alkylated derivatives of ethane-1,2-diamine are widely used as ligands in the synthesis of metal complexes. These complexes have applications in catalysis, materials science, and as models for biological systems.

Organic Synthesis: These compounds serve as versatile intermediates for the construction of larger, more complex organic molecules, including polymers and macrocycles.

The presence of a 2-chlorobenzyl group in N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE introduces further possibilities for chemical modification. The chlorine atom on the benzene (B151609) ring can be a site for further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

Research Landscape and Scholarly Significance of this compound

The scholarly significance of this compound primarily lies in its role as a chemical intermediate. clearsynth.com While extensive research dedicated solely to this specific monosubstituted diamine is not widely published, its value can be inferred from the numerous studies on related N,N'-disubstituted diamines and other similar structures.

The primary research interest in this compound is as a precursor for the synthesis of:

Ligands for Metal Complexes: The two nitrogen atoms of the diamine can coordinate to a metal center, and the 2-chlorobenzyl group can influence the properties of the resulting complex.

Biologically Active Molecules: It can be used as a starting material for the synthesis of compounds with potential pharmacological activity. The combination of the diamine and the chlorophenyl moiety is found in various classes of drugs.

The general synthetic route to N-mono-alkylated ethane-1,2-diamines involves the reaction of a large excess of ethane-1,2-diamine with an appropriate alkylating agent, in this case, 2-chlorobenzyl chloride. This is typically followed by purification to separate the desired mono-substituted product from the di-substituted and unreacted starting materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number6241-46-9 cymitquimica.comclearsynth.com
Molecular FormulaC₉H₁₃ClN₂ cymitquimica.com
Molecular Weight184.67 g/mol cymitquimica.com
Synonyms1,2-Ethanediamine, N1-[(2-chlorophenyl)methyl]- cymitquimica.com

Table 2: Representative Research Applications of Alkylated Ethane-1,2-Diamine Derivatives

Application AreaDescription of Research
CatalysisDevelopment of chiral diamine-metal complexes for asymmetric synthesis.
Medicinal ChemistrySynthesis of novel compounds with potential antimicrobial, antiviral, or anticancer activities.
Materials ScienceUse as building blocks for the creation of novel polymers and coordination polymers with specific functional properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGFJEQTHKHUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211469
Record name Ethylenediamine, 2-(chlorobenzyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6241-46-9
Record name Ethylenediamine, 2-(chlorobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006241469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylenediamine, 2-(chlorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 2 Chlorobenzyl Ethane 1,2 Diamine

Established Synthetic Routes to N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE.

The synthesis of N-substituted ethylenediamines, such as this compound, is a crucial process in organic chemistry, providing intermediates for a variety of more complex molecules. The primary methods for the preparation of this compound involve the formation of a carbon-nitrogen bond between the ethylenediamine (B42938) moiety and the 2-chlorobenzyl group. These methods can be broadly categorized into alkylation-based approaches and reductive amination protocols.

Alkylation-Based Synthesis Approaches.

Alkylation of amines is a classical and widely employed method for the synthesis of N-substituted compounds. In the context of preparing this compound, this approach involves the direct reaction of ethane-1,2-diamine with a suitable 2-chlorobenzyl halide, typically 2-chlorobenzyl chloride. The reaction proceeds via a nucleophilic substitution mechanism, where the primary amine group of ethylenediamine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-chlorobenzyl chloride and displacing the chloride leaving group.

A significant challenge in this synthesis is controlling the degree of alkylation. Ethane-1,2-diamine possesses two primary amine groups of similar reactivity. Consequently, the reaction can yield a mixture of the desired mono-N-alkylated product, the di-N,N'-bis(2-chlorobenzyl)ethane-1,2-diamine, and unreacted starting material. To favor the formation of the monosubstituted product, reaction conditions must be carefully controlled. This typically involves using a large excess of ethylenediamine relative to the 2-chlorobenzyl chloride. The statistical probability of the alkylating agent reacting with an already monosubstituted diamine is thereby reduced.

The choice of solvent and the presence of a base are also critical parameters. A polar solvent is generally used to dissolve the reactants. An external base may be added to neutralize the hydrochloric acid formed as a byproduct of the reaction, preventing the protonation of the amine starting material and driving the reaction to completion.

Reactant 1Reactant 2Key Reaction ConditionProduct
Ethane-1,2-diamine2-Chlorobenzyl chlorideLarge excess of ethane-1,2-diamineThis compound

Alternative Preparation Protocols.

An important alternative to direct alkylation is reductive amination. This method offers a more controlled synthesis of this compound and can minimize the formation of dialkylated byproducts. wiserpub.comharvard.eduorganic-chemistry.orgmasterorganicchemistry.comkoreascience.kr The reaction proceeds in two conceptual steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.

The synthesis commences with the condensation reaction between 2-chlorobenzaldehyde (B119727) and ethane-1,2-diamine. wiserpub.com The primary amine group of the diamine nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base, specifically an N-(2-chlorobenzylidene)ethane-1,2-diamine.

In the second step, the C=N double bond of the imine is selectively reduced to a C-N single bond. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. harvard.edumasterorganicchemistry.com The reaction is typically performed as a one-pot synthesis, where the aldehyde, diamine, and reducing agent are combined, and the imine is reduced as it is formed. This approach is highly efficient and generally provides good yields of the desired monosubstituted product. The use of a large excess of ethylenediamine can further suppress the formation of the bis-substituted product.

Reactant 1Reactant 2Reducing AgentProduct
2-ChlorobenzaldehydeEthane-1,2-diamineSodium borohydride or Sodium triacetoxyborohydrideThis compound

Functional Group Transformations and Derivatization Strategies.

The presence of both primary and secondary amine functionalities in this compound, along with the reactive 2-chlorobenzyl group, allows for a wide range of functional group transformations and derivatization strategies. A particularly important class of derivatives is the imines, or Schiff bases, which are formed through the condensation of the primary amine group with carbonyl compounds.

Synthesis of Imine Derivatives (Schiff Bases) from Ethane-1,2-Diamine Scaffolds.

The formation of imines from ethane-1,2-diamine and its derivatives is a well-established and versatile reaction. asianpubs.orgnanobioletters.comnih.govresearchgate.netmocedes.orgresearchgate.netresearchgate.netredalyc.org These Schiff bases are valuable intermediates in organic synthesis and have been investigated for a variety of applications. The synthesis typically involves the reaction of the diamine with an aldehyde or a ketone, often under acidic or basic catalysis, to facilitate the dehydration step.

The synthesis of monosubstituted imine derivatives from this compound involves the selective reaction of the primary amine group with a carbonyl compound. The secondary amine is generally less reactive towards imine formation under standard conditions. By controlling the stoichiometry of the reactants (i.e., using a 1:1 molar ratio of the diamine and the carbonyl compound), the formation of the monosubstituted Schiff base can be favored.

For example, the reaction of this compound with one equivalent of a substituted benzaldehyde (B42025) in a suitable solvent like ethanol, followed by refluxing, would be expected to yield the corresponding N-(2-chlorobenzyl)-N'-(substituted benzylidene)ethane-1,2-diamine. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Bis-substituted imine derivatives are formed when both amine groups of an ethane-1,2-diamine scaffold react with a carbonyl compound. asianpubs.orgnanobioletters.comnih.govresearchgate.netmocedes.orgresearchgate.netscirp.orgscirp.org In the case of this compound, this would involve the reaction of both the primary and the secondary amine groups. However, the formation of a stable bis-imine from a secondary amine is less common.

More frequently, bis-substituted imines are synthesized from unsubstituted ethane-1,2-diamine. For instance, the reaction of ethane-1,2-diamine with two equivalents of a substituted benzaldehyde, such as 4-chlorobenzaldehyde, leads to the formation of a symmetrical bis-Schiff base. asianpubs.org The reaction is typically carried out in a solvent like ethanol, and may be refluxed to ensure completion. asianpubs.org The resulting product, in this case, would be N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine. These reactions are often high-yielding. asianpubs.org

The synthesis of N,N'-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine has been reported via the condensation of 4-chloroacetophenone with ethylenediamine. researchgate.net This demonstrates that ketones can also be effectively used in the formation of bis-imine derivatives from ethylenediamine.

Diamine ScaffoldCarbonyl CompoundStoichiometry (Diamine:Carbonyl)Product Type
This compoundSubstituted Aldehyde/Ketone1:1Monosubstituted Imine
Ethane-1,2-diamine4-Chlorobenzaldehyde1:2Bis-substituted Imine asianpubs.org
Ethane-1,2-diamine4-Chloroacetophenone1:2Bis-substituted Imine researchgate.net

Other Amine-Functionalized Derivatives

The presence of a primary and a secondary amine in this compound allows for a variety of functionalization reactions, leading to a diverse range of derivatives. These reactions can be targeted to selectively modify one or both nitrogen atoms.

N-Alkylation and N-Arylation:

The secondary amine of this compound can be further alkylated or arylated to introduce additional substituents. N-alkylation can be achieved using various alkyl halides. Microwave-assisted N-alkylation has emerged as a rapid and efficient method for such transformations, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comnih.govresearchgate.netnih.govsemanticscholar.org For instance, the reaction with an alkyl halide in the presence of a suitable base can yield the corresponding tertiary amine.

N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction would involve coupling this compound with an aryl halide or triflate.

Amide and Sulfonamide Formation:

The primary and secondary amine groups can readily react with acyl chlorides or anhydrides to form amide linkages. This is a fundamental transformation in organic synthesis and can be used to introduce a wide array of functional groups. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Green and efficient methods for amide bond formation include enzyme-catalyzed reactions, which can proceed under mild conditions. nih.govgrowingscience.com

Reductive Amination:

Reductive amination provides another route to N-alkylation. This method involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This two-step, one-pot procedure is a cornerstone of amine synthesis. rsc.org

Formation of Heterocycles:

The diamine structure of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For example, condensation with 1,2-dicarbonyl compounds can lead to the formation of pyrazine (B50134) derivatives. wikipedia.orgscentree.coresearchgate.netsciencemadness.org The specific reaction conditions would determine the structure of the resulting heterocycle.

Table 1: Examples of Amine-Functionalized Derivatives of this compound

Derivative TypeReactantGeneral ReactionPotential Product
N-AlkylationAlkyl Halide (R-X)Nucleophilic SubstitutionN-Alkyl-N'-(2-chlorobenzyl)ethane-1,2-diamine
N-ArylationAryl Halide (Ar-X)Buchwald-Hartwig AminationN-Aryl-N'-(2-chlorobenzyl)ethane-1,2-diamine
Amide FormationAcyl Chloride (R-COCl)AcylationN-Acyl-N'-(2-chlorobenzyl)ethane-1,2-diamine
Heterocycle Formation1,2-Dicarbonyl CompoundCondensationSubstituted Pyrazine

Reactions Involving the Chlorobenzyl Moiety

The chlorobenzyl group of this compound is also amenable to a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural modifications.

Suzuki Coupling:

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. whiterose.ac.uk In this case, the aryl chloride of this compound could be coupled with a boronic acid or ester to form a biaryl structure. This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Heck Reaction:

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. semanticscholar.org This would allow for the introduction of a vinyl group at the 2-position of the benzyl (B1604629) ring of this compound.

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govwhiterose.ac.ukwiley-vch.de This reaction could be used to introduce an alkyne substituent onto the chlorobenzyl moiety of the molecule.

Stille Coupling:

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. rsc.org This provides another avenue for C-C bond formation at the chlorinated position of the benzyl group.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki CouplingBoronic Acid/EsterPalladiumAryl-Aryl
Heck ReactionAlkenePalladiumAryl-Vinyl
Sonogashira CouplingTerminal AlkynePalladium/CopperAryl-Alkynyl
Stille CouplingOrganotin CompoundPalladiumAryl-Aryl/Vinyl

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly chemical processes. rsc.orgrsc.orgacs.org

Key green chemistry considerations include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or bio-based solvents. researchgate.netresearchgate.netnih.govresearchgate.net The synthesis of some N,N'-disubstituted ethylenediamines has been successfully demonstrated in aqueous media. researchgate.netresearchgate.netnih.govresearchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comnih.govresearchgate.netnih.govsemanticscholar.orgnih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org Reductive amination and catalytic reactions often exhibit high atom economy.

Catalysis: The use of catalysts, particularly in small quantities, is preferred over stoichiometric reagents to minimize waste. growingscience.com Metal-catalyzed cross-coupling reactions are a prime example of this principle. wiley-vch.dersc.orgrsc.orgyoutube.com

Renewable Feedstocks: While not directly addressed in the context of this specific molecule, a broader green chemistry approach would involve exploring the synthesis from renewable starting materials. rsc.orgrsc.org

The development of synthetic methodologies for this compound derivatives that incorporate these green chemistry principles is an active area of research, aiming to make the production of these and related compounds more sustainable.

Organic Reactivity and Mechanistic Insights of N 2 Chlorobenzyl Ethane 1,2 Diamine

Reactivity Profiles of the Amine Functional Groups

The presence of both a primary and a secondary amine in N-(2-chlorobenzyl)ethane-1,2-diamine allows for a range of reactions typical of these functional groups, including acylation, alkylation, and the formation of Schiff bases. The differential reactivity of the primary and secondary amines can often be exploited to achieve selective functionalization.

Acylation: The amine groups of this compound can readily undergo acylation with reagents such as acyl chlorides, anhydrides, and carboxylic acids (often activated with coupling agents) to form the corresponding amides. Generally, the primary amine is more sterically accessible and more nucleophilic than the secondary amine, allowing for selective mono-acylation under controlled conditions. However, di-acylation is also possible, particularly with an excess of the acylating agent or under more forcing conditions. Studies on related N-benzylated diamines have demonstrated successful acylation reactions. mdpi.com

Alkylation: The nitrogen atoms in this compound are nucleophilic and can be alkylated by various alkylating agents, such as alkyl halides. The primary amine is typically more reactive towards alkylation than the secondary amine. However, overalkylation can be a common side reaction, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. unive.it The reaction of anilines with benzyl (B1604629) alcohol, a related transformation, has been shown to be catalyzed by manganese pincer complexes, indicating a potential route for further functionalization. nih.gov The use of dibenzyl carbonate in the presence of phosphonium (B103445) salts has been reported as an effective method for the N,N-dibenzylation of primary aliphatic amines. unive.it

Schiff Base Formation: The primary amine of this compound can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is typically reversible and acid-catalyzed. The formation of Schiff bases from substituted benzaldehydes and ethane-1,2-diamine has been well-documented. asianpubs.orgnih.govresearchgate.net These Schiff bases can be valuable intermediates for the synthesis of more complex molecules, for instance, through reduction to form secondary amines.

Table 1: Reactivity of Amine Functional Groups in N-Arylmethyl-1,2-diamines and Related Compounds

Reaction Type Reagent/Catalyst Product Type Reference
Acylation Benzoyl chloride, Et3N, DMAP Amide mdpi.com
Acylation EDCI-activated carboxylic acid Amide mdpi.com
Alkylation Benzyl alcohol, Mn pincer complex, t-BuOK Secondary/Tertiary Amine nih.gov
Alkylation Dibenzyl carbonate, Phosphonium salt Tertiary Amine unive.it
Schiff Base Formation Substituted benzaldehyde (B42025) Imine (Schiff Base) asianpubs.orgnih.govresearchgate.net

Chemical Transformations of the o-Chlorobenzyl Moiety

The o-chlorobenzyl group in this compound introduces the possibility of reactions involving the aromatic ring and the carbon-chlorine bond. The most significant of these is nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides, such as the chlorobenzyl group, are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org However, the presence of electron-withdrawing groups ortho or para to the halogen can activate the ring for SNAr reactions. libretexts.orgwikipedia.org In the case of this compound, the molecule lacks strong electron-withdrawing groups on the benzene (B151609) ring, suggesting that harsh reaction conditions would be necessary to effect nucleophilic aromatic substitution. Potential nucleophiles for such reactions include alkoxides, amides, and thiolates.

The general mechanism for an SNAr reaction proceeds via an addition-elimination pathway. youtube.combyjus.com The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing substituents. libretexts.org

Table 2: Conditions for Nucleophilic Aromatic Substitution (General)

Substrate Requirement Nucleophile Conditions Product Reference
Aryl halide with electron-withdrawing groups (ortho/para) Strong nucleophile (e.g., RO⁻, R₂N⁻) Heat Substituted arene libretexts.orgwikipedia.org
Aryl halide without activating groups Very strong nucleophile (e.g., NaNH₂) Harsh conditions (high temp/pressure) Substituted arene (often via benzyne (B1209423) intermediate) youtube.commasterorganicchemistry.com

Mechanistic Studies of Organic Reactions Involving the Compound

While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of the reactions it undergoes can be inferred from studies of analogous systems.

Mechanism of Amine Reactivity: The reactions of the amine groups follow well-established mechanistic pathways. Acylation proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the acylating agent. Alkylation typically occurs through an SN2 mechanism, with the amine acting as the nucleophile and displacing a leaving group from the alkylating agent. The formation of Schiff bases involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the imine.

Mechanism of Nucleophilic Aromatic Substitution: As previously mentioned, the SNAr reaction of the o-chlorobenzyl moiety is expected to proceed through an addition-elimination mechanism involving a Meisenheimer complex. libretexts.orgyoutube.com An alternative, though less likely in this case due to the lack of a very strong base, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. youtube.commasterorganicchemistry.com This pathway typically requires a strong base to deprotonate a proton ortho to the leaving group.

Computational studies on the dehalogenation of aromatic compounds have explored the mechanisms of nucleophilic aromatic substitution with hydride as the nucleophile. science.gov These studies suggest that for chlorinated aromatics, a nucleophilic addition leading to an anionic intermediate is the favored pathway. science.gov Such theoretical investigations provide a framework for understanding the potential reactivity of the o-chlorobenzyl group in this compound.

Computational and Theoretical Studies on N 2 Chlorobenzyl Ethane 1,2 Diamine Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For a flexible molecule like this compound, with several rotatable single bonds, multiple energy minima corresponding to different conformers can exist.

Conformational analysis involves exploring the potential energy surface of the molecule to identify these stable conformers and the energy barriers between them. The presence of the ethane-1,2-diamine backbone allows for various spatial arrangements of the 2-chlorobenzyl group. For related 1,2-disubstituted ethanes, staggered conformations are generally more stable than eclipsed ones. Specifically, anti and gauche conformers, which describe the relative orientation of substituents, are often the most stable. The interplay of steric hindrance from the bulky 2-chlorobenzyl group and potential intramolecular hydrogen bonding involving the amine hydrogens will significantly influence the relative energies of these conformers.

Table 1: Representative Crystallographic Data for a Related Schiff Base Derivative

Parameter(2E,3E)-N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine
Molecular FormulaC₁₆H₁₄Cl₄N₂
Crystal SystemMonoclinic
Space GroupCc
a (Å)10.166(2)
b (Å)10.345(2)
c (Å)26.650(5)
β (°)91.91(3)
V (ų)2801.1(10)

This data is for a related compound and serves to illustrate the type of information obtained from such studies.

Quantum chemical calculations can predict a range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

These calculations can also simulate spectroscopic parameters. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) methods are employed to predict electronic transitions, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for identifying stable conformers, molecular dynamics (MD) simulations provide a picture of the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, flexibility, and interactions with a solvent environment. This approach would be particularly useful for this compound to understand how it explores its conformational landscape in solution.

Theoretical Modeling of Ligand-Metal Interactions

The nitrogen atoms of the ethane-1,2-diamine moiety in this compound make it an effective chelating ligand for metal ions. Theoretical modeling can be used to study the geometry, stability, and electronic structure of the resulting metal complexes.

Studies on similar N,N'-disubstituted ethane-1,2-diamine ligands have shown their ability to form stable complexes with various transition metals. For example, complexes of N,N'-dibenzylethane-1,2-diamine with Cu(II), Ni(II), Zn(II), and Co(II) have been synthesized and characterized. X-ray diffraction of the Ni(II) complex revealed a regular octahedral coordination environment, while the Cu(II) complex showed an elongated octahedral geometry due to the Jahn-Teller effect. In another example, a zinc(II) complex with N,N′-bis(4-chlorobenzyl)ethane-1,2-diamine, [ZnCl₂(C₁₆H₁₈Cl₂N₂)], was found to have a distorted tetrahedral geometry around the zinc atom.

Computational methods can be used to calculate the binding energies of the ligand to different metal ions, predict the preferred coordination geometry, and analyze the nature of the metal-ligand bonds. Hirshfeld surface analysis is another computational tool used to study intermolecular interactions in metal complexes.

Table 2: Selected Bond Lengths in a Related Zinc(II) Complex

BondAverage Length (Å)
Zn—Cl2.232(3)
Zn—N2.06(5)

This data is for the [ZnCl₂(C₁₆H₁₈Cl₂N₂)] complex and illustrates typical metal-ligand bond distances.

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational methods can be used to map out the reaction pathway.

This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, which provides insights into the reaction's feasibility and kinetics. For instance, studies on the cyclocondensation reactions of various diamines with dialdehydes have been performed to understand the factors influencing the reaction products.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications in Synthetic Organic Chemistry

Diamine ligands are fundamental in synthetic organic chemistry, serving as crucial components in a variety of catalytic systems. Their ability to form stable chelate complexes with transition metals allows for the fine-tuning of the metal center's electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability.

Role in Homogeneous Catalysis

Applications in Heterogeneous Catalysis

For applications in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, diamine ligands can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Methods for immobilization include covalent bonding to polymers, silica, or magnetic nanoparticles. The functionalization of materials with diamine moieties can create active sites for catalysis. For instance, ethylenediamine-functionalized graphene oxide has been used as a solid base catalyst. While there is no specific data on N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE in this context, its structure would allow for its incorporation into such supported catalytic systems.

Ligands in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. While diamines themselves are not typically the primary photocatalysts, they can play a role as ligands that modify the properties of a photocatalytically active metal center, such as iridium or ruthenium complexes. Furthermore, related vicinal diamines can be synthesized using photoredox methods. For example, the reductive coupling of imines can be achieved through photoredox catalysis to produce 1,2-diamines. nih.gov The specific electronic properties imparted by the 2-chlorobenzyl group could influence the redox potentials of metal complexes, a key parameter in designing photoredox catalytic cycles. beilstein-journals.orgbeilstein-journals.org

Catalytic Transfer Hydrogenation (utilizing related diamine motifs)

Catalytic transfer hydrogenation is a widely used method for the reduction of ketones, aldehydes, and imines. This process typically involves a transition metal catalyst, a chiral diamine ligand, and a hydrogen donor. The diamine ligand is critical for achieving high enantioselectivity in asymmetric transfer hydrogenation. While specific studies employing this compound were not identified, the broader class of N-substituted diamines is well-established in this area. The steric and electronic nature of the N-substituent is known to be a key factor in the efficacy of the catalyst.

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The self-assembly of these molecules through non-covalent interactions leads to the formation of larger, well-defined structures. Diamine-containing molecules are valuable building blocks in supramolecular chemistry, capable of forming hydrogen bonds and coordinating with metal ions to direct the assembly of complex architectures like metal-organic frameworks (MOFs), cages, and polymers. The structure of this compound, with its hydrogen bond donors (N-H groups) and potential for metal coordination, makes it a candidate for use in the design of novel supramolecular assemblies. For example, the related compound N,N'-bis(4-chlorobenzyl)ethane-1,2-diamine forms a zinc(II) complex where hydrogen bonds play a key role in the crystal packing. nih.gov

Development as a Component in Advanced Functional Materials

The incorporation of specific organic molecules into materials can impart them with desired functionalities. Diamines are used in the synthesis of polymers and other materials to introduce specific properties. They can act as cross-linking agents in polymers, enhancing their mechanical and thermal stability. In the context of metal-organic frameworks (MOFs), diamine-functionalized linkers can be used to create materials with tailored porosity and chemical properties for applications in gas storage, separation, and catalysis. rsc.orgnih.gov While there is no specific literature on the use of this compound in advanced functional materials, its bifunctional nature makes it a plausible candidate for incorporation into such materials to modify their properties.

Investigation of Corrosion Inhibition Properties (relevant to analogous diamine structures)

The study of N-substituted ethane-1,2-diamine derivatives and analogous structures has revealed their significant potential as corrosion inhibitors, particularly for metals like steel in acidic environments. emerald.com The efficacy of these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. emerald.comrsc.org This adsorption is facilitated by the presence of nitrogen atoms with lone pairs of electrons, which act as active centers for interaction with the metal surface. researchgate.netnih.gov

The molecular structure of the diamine compound plays a critical role in its inhibition efficiency. The introduction of aromatic rings, such as the benzyl (B1604629) group, and other substituents can significantly enhance performance. researchgate.net These modifications can increase the electron density on the molecule and its surface area, promoting stronger adsorption and greater surface coverage. researchgate.netresearchgate.net Research on analogous amine derivatives has shown that substituents like hydroxyl (-OH), chloro (-Cl), or cyano (-CN) groups on an aromatic ring can increase inhibition efficiency to over 90%. rsc.org

Mechanism of Action and Adsorption Behavior

The primary mechanism of corrosion inhibition by diamine compounds involves the adsorption of the inhibitor molecules onto the metal/solution interface. This process can occur through physical adsorption (physisorption), involving electrostatic forces between charged molecules and the metal, or chemical adsorption (chemisorption), which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. onepetro.org The presence of heteroatoms (like nitrogen) and π-electrons in aromatic rings within the molecule enhances the chemisorption process. researchgate.net

Studies often analyze the adsorption behavior using adsorption isotherms, with the Langmuir isotherm model frequently providing the best fit for experimental data. emerald.comrsc.org This suggests that the inhibitor molecules form a monolayer on the metal surface. The strength and mode of adsorption are influenced by the inhibitor's chemical structure, the nature of the metal surface, and the composition of the corrosive environment. onepetro.org

Electrochemical Studies

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are standard methods for evaluating the performance of these inhibitors. acs.orgacs.org

Potentiodynamic Polarization (PDP): PDP measurements help to understand the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For many analogous diamine structures, the results indicate they function as mixed-type inhibitors. emerald.comelectrochemsci.org This means they suppress both reactions, typically by blocking the active sites on the metal surface. The addition of the inhibitor leads to a significant decrease in the corrosion current density (Icorr), which is a direct measure of the corrosion rate. emerald.comrsc.org

Electrochemical Impedance Spectroscopy (EIS): EIS studies provide insights into the properties of the inhibitor film at the metal-solution interface. In the presence of an effective diamine inhibitor, EIS results typically show a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). The increase in Rct indicates a slowing of the charge transfer process, which is fundamental to corrosion, while the decrease in Cdl is attributed to the displacement of water molecules by the adsorbing organic inhibitor molecules, effectively increasing the thickness of the electrical double layer.

Research Findings and Performance Data

Research consistently shows that the inhibition efficiency (IE) of diamine-based inhibitors increases with their concentration. onepetro.orgelectrochemsci.org This is due to greater surface coverage by the inhibitor molecules at higher concentrations. researchgate.net However, factors like the concentration of the acid and the temperature can negatively impact performance, with efficiency often decreasing under more aggressive conditions. onepetro.orgelectrochemsci.org

For instance, a study on a novel synthesized inhibitor, Ethane-1,2-diaminium O,O′-dicyclohexyldithiophosphate (Et-DDD), demonstrated excellent performance in both H₂SO₄ and HCl solutions. electrochemsci.org The inhibition efficiency was found to be highly dependent on concentration, as detailed in the table below.

Effect of Et-DDD Concentration on Inhibition Efficiency (IE %) for Q235 Steel at 30°C electrochemsci.org
Concentration (mg L⁻¹)IE % in 1.0 M H₂SO₄IE % in 1.0 M HCl
2085.481.1
4092.189.5
6095.894.2
8097.397.8
10098.799.0

Electrochemical parameters derived from studies on analogous systems further quantify the protective action of these inhibitors. The data typically show a marked improvement in corrosion resistance upon the addition of the inhibitor.

Exemplary Electrochemical Parameters for Mild Steel in 1 M HCl With and Without an Analogous Amine Inhibitor emerald.comrsc.org
SystemCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA cm⁻²)Charge Transfer Resistance (Rct) (Ω cm²)Inhibition Efficiency (IE %)
Blank (1 M HCl)-506144~50-
1 M HCl + Inhibitor-48011.5~850>90

These findings underscore the effectiveness of N-substituted diamine structures as corrosion inhibitors, establishing a clear relationship between molecular structure, concentration, and protective performance.

Academic Research on Biological Activities and Molecular Interactions

Investigations into Antimicrobial Activities

The ethylenediamine (B42938) moiety is a key component in several compounds with demonstrated antimicrobial properties. Research has focused on derivatives of this scaffold to understand and optimize their efficacy against a range of pathogens.

The fight against tuberculosis has led to the identification of the Mycobacterial membrane protein Large 3 (MmpL3) as a crucial target for new drugs. researchgate.netasm.org MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are vital components for the construction of the mycobacterial cell wall. researchgate.netnih.gov Inhibition of MmpL3 disrupts this transport, leading to a compromised cell wall and ultimately, bacterial death. nih.gov

One of the most prominent MmpL3 inhibitors is SQ109, a second-generation ethylenediamine that has been in clinical trials. researchgate.netub.edu SQ109's mechanism of action is believed to involve the disruption of the proton motive force that drives the MmpL3 transporter. ub.edunih.gov The structural components of SQ109, particularly the ethylenediamine linker, are critical for its activity. The investigation of various analogs of SQ109 and other ethane-1,2-diamine derivatives continues to be an active area of research to develop more potent and less toxic antitubercular agents. ub.edu The N-(2-chlorobenzyl) group in the titular compound represents a variation on this theme, where the benzyl (B1604629) substituent could influence the compound's binding affinity and specificity for the MmpL3 target.

Beyond tuberculosis, the ethylenediamine scaffold has been explored for broader antimicrobial applications. A study on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, which share the same core structure as N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE, demonstrated notable antimicrobial activity. nih.govresearchgate.net In this research, derivatives were synthesized and tested against various bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. nih.govresearchgate.net

The results indicated that specific substitutions on the benzyl rings, such as bromine or chlorine, significantly influenced the antimicrobial efficacy. nih.govresearchgate.net For instance, N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine showed considerable activity against S. enterica. nih.govresearchgate.net This suggests that the halogenated benzyl group, such as the 2-chlorobenzyl group in this compound, could contribute to its potential as a broad-spectrum antimicrobial agent. The table below summarizes the activity of some of these related compounds.

CompoundTarget OrganismActivity (LC50 in µM)
N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineS. enterica11.6
P. aeruginosa86
S. aureus140
N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineS. enterica8.79
P. aeruginosa138
S. aureus287

Data sourced from studies on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives. nih.govresearchgate.net

Research on Molecular Recognition and Biological Target Interactions

Understanding how a molecule like this compound interacts with its biological targets is fundamental to drug design and development. This involves studying the principles of molecular recognition and the relationship between the compound's structure and its activity.

Ligand-target recognition is governed by the principles of molecular complementarity, where the shape and electronic properties of the ligand (the drug molecule) fit into a specific binding site on the target protein. For ethane-1,2-diamine derivatives targeting MmpL3, this interaction is thought to occur within the transmembrane domain of the protein. ub.edu The flexibility of the ethylenediamine linker allows the molecule to adopt a conformation that fits optimally within the binding pocket.

Furthermore, non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces play a crucial role in the stability of the ligand-target complex. In the case of this compound, the nitrogen atoms of the diamine can act as hydrogen bond donors or acceptors, while the chlorobenzyl group can engage in hydrophobic and aromatic stacking interactions. asianpubs.org

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into effective drugs. These investigations involve systematically modifying the chemical structure of a molecule and observing the effect on its biological activity. For ethane-1,2-diamine derivatives, SAR studies have provided valuable insights. For example, research on SQ109 analogs has shown that modifications to the adamantane (B196018) and geranyl groups can significantly impact antitubercular activity. ub.edu

In the context of this compound, the key structural features for SAR studies would include:

The Ethylenediamine Linker: Altering the length of the carbon chain between the nitrogen atoms can affect the molecule's flexibility and its ability to bind to the target.

The Benzyl Substituent: The position and nature of the substituent on the benzyl ring are critical. The chlorine atom at the 2-position influences the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity.

The Second Nitrogen Atom: The presence of a substituent on the other nitrogen of the ethylenediamine core would also be a key point for modification to explore the full chemical space and optimize activity.

Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how these structural changes will affect the binding to a target protein like MmpL3, thereby guiding the synthesis of new and more effective compounds. researchgate.net

Academic Exploration as Precursors for Pharmacologically Active Scaffolds

Diamines, including this compound, are versatile building blocks in organic synthesis for the creation of more complex molecules with a wide range of pharmacological activities. clearsynth.com They can be used to synthesize various heterocyclic scaffolds, which are core structures in many approved drugs.

For instance, diamines are common precursors for the synthesis of pyrimidines and other diazines, which are known to exhibit a vast array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The synthesis of these scaffolds often involves the condensation of a diamine with a 1,3-dicarbonyl compound or a similar reactive species. The specific nature of the substituents on the diamine precursor, such as the 2-chlorobenzyl group, can be carried through the synthesis to impart specific properties to the final pharmacologically active molecule. This makes this compound a valuable starting material for the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)ethane-1,2-diamine, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, benzyl halides (e.g., 2-chlorobenzyl chloride) can react with ethane-1,2-diamine under controlled pH (8–10) and temperature (60–80°C) to minimize side products like dialkylated derivatives . Solvent choice (e.g., ethanol or THF) and stoichiometric ratios (amine excess) are critical for yield optimization.
  • Validation : Purity can be confirmed via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., δ 3.7–3.9 ppm for –CH2_2–NH– groups) .

Q. How does the 2-chlorobenzyl substituent influence the compound’s physicochemical properties compared to analogs?

  • Analysis : The electron-withdrawing chloro group at the ortho position increases lipophilicity (LogP ~1.96) compared to para-substituted analogs (e.g., N-(4-fluorobenzyl)ethane-1,2-diamine, LogP 1.82) . This enhances membrane permeability but may reduce aqueous solubility, requiring formulation adjustments for biological assays .
  • Spectroscopic Tools : IR spectroscopy identifies N–H stretches (~3300 cm1^{-1}) and C–Cl vibrations (~750 cm1^{-1}), while UV-Vis can track conjugation effects .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Approach : Use enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative studies) or receptor-binding assays (e.g., GPCRs). For cytotoxicity, MTT assays on cell lines (e.g., HEK-293) at 10–100 µM concentrations are standard . Dose-response curves (IC50_{50}) and selectivity indices (e.g., vs. normal cells) validate potential .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported biological activities of chloro-substituted diamines?

  • Case Study : N-(2-chloro-4-fluorobenzyl)ethane-1,2-diamine shows neuroprotective effects, while N-(3-chlorobenzyl) analogs exhibit cytotoxicity. Computational docking (AutoDock Vina) reveals steric clashes in the latter due to meta-substitution, reducing target (e.g., NMDA receptor) compatibility .
  • Experimental Design : Synthesize positional isomers and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What mechanistic insights explain the compound’s dual role as a corrosion inhibitor and bioactive agent?

  • DFT Analysis : The –NH2_2 groups donate electrons to metal surfaces (e.g., iron), forming stable chelates (binding energy ~−150 kJ/mol). Simultaneously, the chloro-benzyl moiety may interact with hydrophobic enzyme pockets (e.g., COX-2), explaining anti-inflammatory activity .
  • Validation : Electrochemical impedance spectroscopy (EIS) quantifies corrosion inhibition efficiency (>80% at 1 mM), while molecular dynamics simulations (GROMACS) model protein-ligand interactions .

Q. How do metal coordination studies inform applications in catalysis or biomedicine?

  • Coordination Chemistry : The diamine backbone binds transition metals (e.g., Cu2+^{2+}) in a bidentate mode, forming octahedral complexes. For example, Cu(II) complexes of N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine show enhanced catalytic activity in oxidation reactions (TOF ~500 h1^{-1}) .
  • Biological Relevance : Metal complexes may exhibit improved pharmacokinetics; e.g., Co(II) complexes of similar diamines demonstrate antiproliferative activity (IC50_{50} 8 µM in MCF-7 cells) via ROS generation .

Methodological Notes

  • Key References : PubChem (structural/spectral data) , synthesis protocols , and DFT/experimental correlations provide authoritative support.
  • Contradictions Addressed : Substituent positioning (ortho vs. meta/para) and solvent effects are critical variables requiring systematic optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.